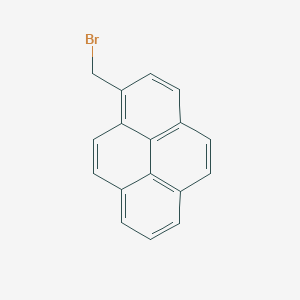

1-(ブロモメチル)ピレン

概要

説明

1-(Bromomethyl)pyrene (1-BMP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its potential applications in scientific research. It is a highly stable, non-toxic molecule that is used as a model compound in a variety of experiments. 1-BMP is a derivative of pyrene, a naturally occurring PAH found in crude oil, coal tar, and other fossil fuels. It is often used as a reference compound in the study of PAHs due to its stability and low toxicity.

科学的研究の応用

合成化学

1-(ブロモメチル)ピレンは、合成化学において重要な役割を果たします。これは、合成経路における重要な中間体として機能します。 ブロモ誘導体の置換パターンは、その後の官能基化と性質に大きく影響を与えます .

材料科学

材料科学の分野では、1-(ブロモメチル)ピレンは重要な役割を果たしています。 ピレンの非K領域とノード位置における戦略的な官能基化は、その有用性を拡大するために重要です .

環境研究

1-(ブロモメチル)ピレンを含むブロモピレンは、環境研究において重要です。 ピレンの独特の電子構造を理解することは、特定の位置での好ましい求電子置換反応を決定するために重要です .

刺激応答性ポリマー

1-(ブロモメチル)ピレンは、光、温度、およびpH応答性ポリマーの合成に使用されてきました。 これらのポリマーは、水溶液中でナノ粒子に自己組織化することができ、その形態は、紫外線、温度、およびpHによる外部刺激によって変化させることができます .

制御放出システム

ピレン官能化ポリマーから自己組織化されたナノ粒子は、ニルレッド(NR)や抗がん剤ドキソルビシン(DOX)などのカプセル化された分子の制御放出に使用することができます .

光脱離保護基

1-(ブロモメチル)ピレンの誘導体である1-(ブロモアセチル)ピレンは、カルボン酸やアミノ酸の光脱離保護基として使用できます .

光開始剤

また、スチレンとメチルメタクリレートの光重合における光開始剤としても作用することができます .

蛍光センシング

1-(ブロモメチル)ピレンは、Cd 2+、Zn 2+などの金属イオンや、生理的pHでのアデノシン三リン酸(ATP)センシングなど、さまざまな分析物の蛍光センシングのための蛍光プローブの合成に広く使用されています .

作用機序

- 1-(Bromomethyl)pyrene is a compound widely used in the synthesis of fluorophores. Its primary targets include:

- The compound undergoes electrophilic aromatic substitution at specific positions (1, 3, 6, and 8) on the pyrene ring. Steric hindrance forces some bulky electrophiles to react at positions 2 and 7 .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

将来の方向性

The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored . By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

生化学分析

Biochemical Properties

1-(Bromomethyl)pyrene plays a significant role in biochemical reactions, particularly in the synthesis of fluorophores. These fluorophores are used for the fluorescent sensing of various analytes, including metal ions like Cd 2+, Zn 2+ and adenosine triphosphate (ATP) at physiological pH .

Cellular Effects

Its role in the synthesis of fluorophores suggests that it may influence cell function, particularly in relation to cellular signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 1-(Bromomethyl)pyrene is primarily related to its role in the synthesis of fluorophores. These fluorophores can bind to various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Its stability and potential long-term effects on cellular function suggest that it may have significant implications for in vitro or in vivo studies .

Dosage Effects in Animal Models

Given its role in the synthesis of fluorophores, it is likely that its effects may vary depending on the dosage .

Metabolic Pathways

1-(Bromomethyl)pyrene is involved in the metabolic pathways related to the synthesis of fluorophores. It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its role in the synthesis of fluorophores, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of fluorophores, it may be directed to specific compartments or organelles .

特性

IUPAC Name |

1-(bromomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMXRPVWWWDPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361552 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2595-90-6 | |

| Record name | 1-(bromomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2595-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

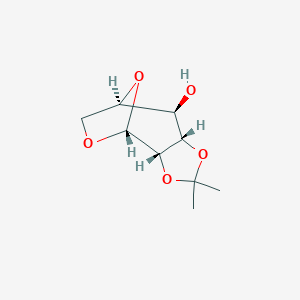

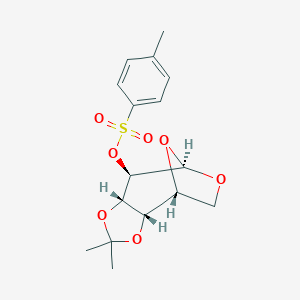

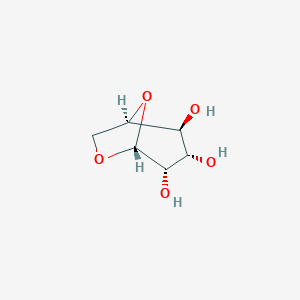

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

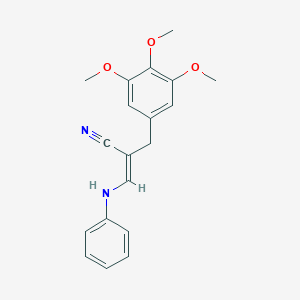

Feasible Synthetic Routes

Q & A

Q1: How does 1-(bromomethyl)pyrene contribute to the construction of complex molecular structures?

A1: 1-(Bromomethyl)pyrene serves as a versatile building block for synthesizing complex molecules due to its reactive bromomethyl group. [] This group readily undergoes nucleophilic substitution reactions, allowing for the attachment of 1-(bromomethyl)pyrene to various substrates. In the research by Yang et al., 1-(bromomethyl)pyrene was utilized to functionalize a "crab-like" molecule derived from bicyclo[2.2.2]octene. [] This functionalization led to the creation of a molecule with two pyrene units, capable of interacting with each other and exhibiting interesting luminescent properties.

Q2: What makes the incorporation of pyrene units, introduced via 1-(bromomethyl)pyrene, interesting for material science?

A2: Pyrene is known for its unique photophysical properties, including strong fluorescence and the ability to form excimers (excited dimers). [] When two pyrene units are brought into close proximity, as seen in the "crab-like" molecule functionalized with 1-(bromomethyl)pyrene, they can engage in π-π stacking interactions. [] This stacking leads to altered luminescent behavior compared to individual pyrene molecules, making these systems attractive for applications in sensors and optoelectronic devices.

Q3: Beyond luminescence, are there other potential applications of molecules functionalized with 1-(bromomethyl)pyrene?

A3: The "crab-like" molecules functionalized with 1-(bromomethyl)pyrene also demonstrate the ability to bind metal ions, as shown by their complexation with silver ions. [] This complexation arises from the presence of nitrogen-containing groups within the "crab-like" structure, which can coordinate to metal centers. Combining the metal-binding properties with the inherent luminescence of pyrene opens up possibilities for designing novel sensors for metal ions. These sensors could find applications in environmental monitoring or biological studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)